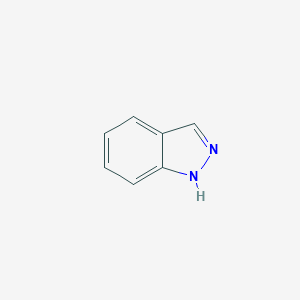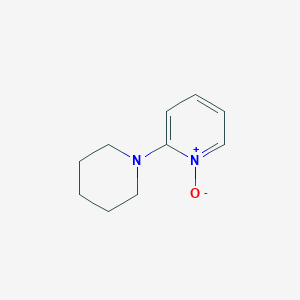
Pyridine, 2-(1-piperidinyl)-, 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2-(1-piperidinyl)-, 1-oxide, commonly known as N-oxide, is a heterocyclic organic compound with the chemical formula C6H11NO. This compound is widely used in scientific research as a building block for the synthesis of various organic compounds. N-oxide is a highly reactive compound, and its unique chemical properties make it a valuable tool in the field of organic synthesis.
Mecanismo De Acción
The mechanism of action of N-oxide involves the introduction of an oxygen atom into the pyridine ring. This oxygen atom is highly reactive and can participate in various chemical reactions, including nucleophilic substitution, reduction, and oxidation. The introduction of the oxygen atom also increases the polarity of the molecule, making it more soluble in polar solvents.
Biochemical and Physiological Effects:
N-oxide has been found to have various biochemical and physiological effects. It has been shown to have anticonvulsant, anti-inflammatory, and analgesic properties. N-oxide has also been found to have potential therapeutic applications in the treatment of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-oxide in lab experiments include its high reactivity, ease of synthesis, and versatility in organic synthesis. However, the limitations of using N-oxide include its potential toxicity and the need for careful handling due to its highly reactive nature.
Direcciones Futuras
The future directions for the use of N-oxide in scientific research include the development of new synthetic methods for the production of N-oxide derivatives, the exploration of its potential therapeutic applications, and the investigation of its potential as a catalyst in organic synthesis. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-oxide and its potential toxicity.
Métodos De Síntesis
The synthesis of N-oxide can be achieved through several methods, including oxidation of pyridine, oxidation of pyridine N-alkyl derivatives, and oxidation of pyridine N-oxide derivatives. The most commonly used method for the synthesis of N-oxide is the oxidation of pyridine N-alkyl derivatives using hydrogen peroxide or m-chloroperbenzoic acid.
Aplicaciones Científicas De Investigación
N-oxide is widely used in scientific research as a building block for the synthesis of various organic compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. N-oxide is also used as a reagent in organic synthesis to introduce oxygen functionality into organic molecules.
Propiedades
Número CAS |
1011-19-4 |
|---|---|
Nombre del producto |
Pyridine, 2-(1-piperidinyl)-, 1-oxide |
Fórmula molecular |
C10H14N2O |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
1-oxido-2-piperidin-1-ylpyridin-1-ium |
InChI |
InChI=1S/C10H14N2O/c13-12-9-5-2-6-10(12)11-7-3-1-4-8-11/h2,5-6,9H,1,3-4,7-8H2 |
Clave InChI |
NDKBYXSOHCHBJC-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=CC=CC=[N+]2[O-] |
SMILES canónico |
C1CCN(CC1)C2=CC=CC=[N+]2[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B189433.png)
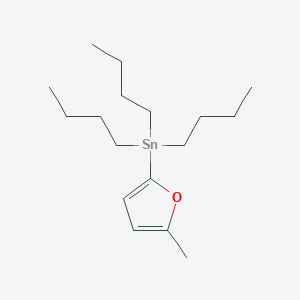
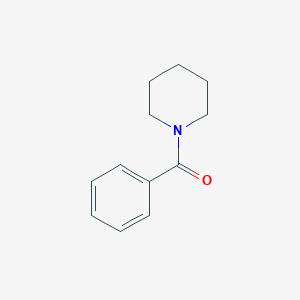
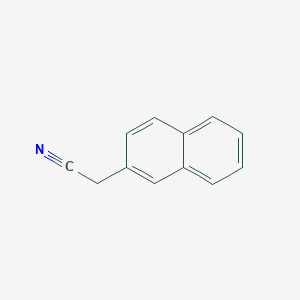
![2-tert-butyl-1H-benzo[d]imidazole](/img/structure/B189439.png)



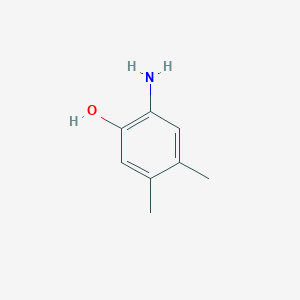
![Benzo[b]thiophene 1,1-dioxide](/img/structure/B189451.png)
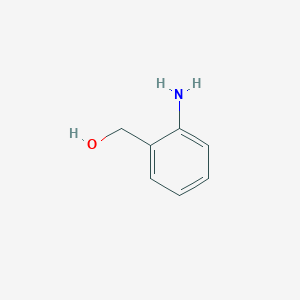
![(2R)-2-(Benzylsulfonylamino)-5-(diaminomethylideneamino)-N-[2-[[(2S)-5-(diaminomethylideneamino)-1-oxo-1-(1,3-thiazol-2-yl)pentan-2-yl]amino]-2-oxoethyl]pentanamide](/img/structure/B189454.png)
